molecular formula C15H13Cl2N3O B13857317 Azafenidin 100 microg/mL in Acetonitrile

Azafenidin 100 microg/mL in Acetonitrile

Cat. No.: B13857317
M. Wt: 322.2 g/mol
InChI Key: WEKWZCYTSSOXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azafenidin 100 microg/mL in Acetonitrile is a useful research compound. Its molecular formula is C15H13Cl2N3O and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

2-(2,4-dichloro-5-prop-2-ynylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C15H13Cl2N3O/c1-2-5-10-8-13(12(17)9-11(10)16)20-15(21)19-7-4-3-6-14(19)18-20/h1,8-9H,3-7H2

InChI Key

WEKWZCYTSSOXFS-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=C(C=C1Cl)Cl)N2C(=O)N3CCCCC3=N2

Origin of Product

United States

Contextual Framework and Research Significance of Azafenidin in Acetonitrile Systems

Historical Perspectives on Azafenidin (B195255) Utilization in Analytical Chemistry

The analytical history of azafenidin begins with its development as a commercial herbicide by E. I. duPont de Nemours & Company, Inc. in the 1990s. flvc.orgacs.orgucanr.edu Following its introduction, a critical need emerged for robust analytical methods to detect and quantify its residues in various environmental compartments, such as soil and water, as well as in agricultural commodities like citrus fruits. flvc.orgucanr.edu This was essential for conducting environmental fate studies, ensuring food safety, and supporting regulatory registration processes.

The choice of acetonitrile (B52724) as a key solvent in these early analytical methodologies was not arbitrary. By the time azafenidin was introduced, acetonitrile was already well-established in the field of pesticide residue analysis. Research dating back to the 1970s had demonstrated the efficacy of aqueous acetonitrile solutions for extracting herbicide residues from soil matrices. nih.gov Therefore, the adoption of acetonitrile-based systems for azafenidin analysis represented an application of proven techniques to a novel compound. Early methods would have relied on techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) for separation and detection. The preparation of azafenidin standards in acetonitrile, such as a 100 microg/mL stock solution, would have been a fundamental first step in developing quantitative assays to determine residue levels in field samples. scirp.org

Evolution of Azafenidin's Role as a Reference Standard in Specialized Research Domains

As azafenidin saw use in specialized domains such as citrus orchards, eucalyptus plantations, and industrial vegetation management, its status in the analytical laboratory evolved from that of a new investigational compound to a required analyte within multi-residue screening programs. awsjournal.orgucanr.edu This transition necessitated the availability of high-purity azafenidin as a reference standard. Analytical reference standards are critical for calibrating instruments, validating methods, and ensuring that results are accurate and comparable between different laboratories. gcms.cz

The development and popularization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis, first reported in 2003, further solidified the role of azafenidin standards in acetonitrile. nih.govresearchgate.net The QuEChERS procedure predominantly uses acetonitrile for the initial extraction of analytes from high-moisture food samples. nih.govresearchgate.net Consequently, laboratories adopting this highly efficient method require reference standards prepared in the same solvent to create matrix-matched calibrations for accurate quantification by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or GC-MS. lcms.czshimadzu.com A solution of Azafenidin at 100 microg/mL in acetonitrile serves as a convenient and stable stock solution from which lower concentration working standards can be prepared for spiking quality control samples and building calibration curves. scirp.orgnih.gov

Interactive Table: Physicochemical Properties of Azafenidin
Property Value Source
Molecular Formula C15H13Cl2N3O2 nih.gov
Molecular Weight 338.19 g/mol herts.ac.uk
CAS RN 68049-83-2 herts.ac.uk
Water Solubility 18 ppm (Low) flvc.org
Log P (Octanol-Water) 2.7 flvc.org
Chemical Class Triazolinone herts.ac.uk

Contemporary Academic Relevance of Azafenidin Solutions in Emerging Scientific Fields

In contemporary research, the relevance of azafenidin solutions in acetonitrile extends to advanced analytical applications and emerging fields of environmental science. Modern analytical platforms, such as Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), are capable of screening for hundreds of pesticide residues simultaneously with high sensitivity and accuracy. nih.gov The calibration and validation of these sophisticated instruments depend on the availability of precisely formulated certified reference materials (CRMs), including azafenidin in acetonitrile. gcms.cznih.gov

Interactive Table: Example of Analytical Parameters for Multi-Residue Pesticide Analysis using LC-MS/MS
Parameter Typical Setting Purpose
Chromatography UHPLC Provides fast and efficient separation of analytes.
Column C18 or Biphenyl Stationary phase that retains pesticides based on polarity. shimadzu.com
Mobile Phase A Water with additives (e.g., ammonium (B1175870) formate (B1220265), formic acid) The weaker solvent in the gradient, allowing for retention of compounds. shimadzu.com
Mobile Phase B Acetonitrile or Methanol (B129727) with additives The stronger organic solvent used to elute compounds from the column. lcms.czshimadzu.com
Ionization Source Electrospray Ionization (ESI) Generates charged ions from the analytes for MS detection. shimadzu.com
Analysis Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantifying specific target compounds. shimadzu.com

Methodological Advancement for Azafenidin Analysis in Acetonitrile Matrices

Chromatographic Separation Techniques for Azafenidin (B195255) Quantification

The separation and quantification of Azafenidin from its acetonitrile (B52724) matrix and potential contaminants rely on sophisticated chromatographic techniques. The choice of method is dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as speed, sensitivity, and resolution.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Azafenidin due to its applicability to a wide range of moderately polar and non-volatile compounds. frontiersin.orgcore.ac.uk Method development is centered on optimizing the separation efficiency and ensuring robust quantification.

The selection of an appropriate stationary phase is paramount for achieving successful chromatographic separation. For Azafenidin, a triazole herbicide, reversed-phase HPLC is the most common approach. mdpi.com

Stationary Phase: C18 (octadecylsilyl) bonded silica (B1680970) columns are overwhelmingly the preferred choice. frontiersin.orgukim.mk These columns provide a nonpolar stationary phase that interacts with the Azafenidin molecule, retaining it based on its hydrophobicity. The high purity of modern silica-based C18 columns minimizes undesirable interactions with residual silanols, leading to improved peak symmetry. sigmaaldrich.com

Eluent System: The mobile phase typically consists of a mixture of acetonitrile and water. frontiersin.orgcore.ac.uk Acetonitrile is a strong organic solvent that elutes Azafenidin from the C18 column. The optimization process involves adjusting the ratio of acetonitrile to water to control the retention time and resolution. An isocratic elution with a high proportion of acetonitrile (e.g., 70-80%) can be used for rapid analysis of the standard solution. frontiersin.org For more complex matrices, the addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the aqueous phase can improve peak shape and ionization efficiency when coupled with mass spectrometry. sielc.com

ParameterTypical Selection/ConditionRationale
Stationary PhaseReversed-Phase C18 (Octadecylsilyl)Provides appropriate hydrophobic interactions for retention of moderately polar pesticides like Azafenidin.
Column Dimensionse.g., 150 mm x 4.6 mm, 5 µmStandard dimensions offering a balance of efficiency, resolution, and analysis time.
Mobile Phase AWater (HPLC Grade), often with 0.1% Formic AcidWeak solvent in reversed-phase. Acid modifier improves peak shape and protonation for MS detection.
Mobile Phase BAcetonitrile (HPLC Grade)Strong organic solvent for eluting the analyte from the C18 column.
Flow Rate0.8 - 1.5 mL/minTypical flow rates for standard bore columns to ensure optimal efficiency.
DetectionUV-Vis (e.g., 254 nm) or Mass Spectrometry (MS)UV for routine quantification; MS for higher sensitivity and confirmation.

While isocratic elution is suitable for analyzing the pure standard, a gradient elution program is often necessary for complex samples containing multiple analytes with a wide range of polarities. lth.se A gradient program involves changing the composition of the mobile phase during the analytical run. researchgate.net This approach ensures that more strongly retained compounds are eluted in a reasonable time, while providing better resolution for early-eluting peaks. lth.se

A typical gradient for Azafenidin analysis would start with a higher percentage of the aqueous phase to retain the analyte on the column and resolve it from any polar impurities. The percentage of acetonitrile is then gradually increased to elute Azafenidin, followed by a high-organic wash to clean the column of any strongly retained byproducts.

Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile)Curve
0.0955Initial
1.0955Linear
10.0595Linear
12.0595Hold
12.1955Step
15.0955Equilibrate

Gas Chromatography (GC) Methodologies for Volatile Byproducts and Derivatization Approaches

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. youtube.com The direct analysis of Azafenidin by GC can be challenging due to its molecular weight and polarity. However, GC is highly suitable for identifying volatile impurities or degradation byproducts that may be present in the acetonitrile standard.

For non-volatile or thermally labile compounds, a derivatization step is often employed to increase volatility and improve chromatographic performance. researchgate.net This involves a chemical reaction to convert the analyte into a less polar and more volatile derivative. For compounds with active hydrogens, such as some acidic herbicides, silylation or alkylation are common derivatization techniques. researchgate.net While specific derivatization methods for Azafenidin are not widely reported, this approach remains a viable strategy if direct GC analysis proves inadequate or for the analysis of specific polar metabolites.

ParameterTypical ConditionRationale/Consideration
ColumnDB-35ms or similar mid-polarity phase (30 m x 0.25 mm, 0.25 µm)Provides good separation for a range of pesticide compounds. nih.gov
Injector Temperature250 - 290 °CMust be high enough for volatilization but low enough to prevent thermal degradation of Azafenidin. nih.govnih.gov
Carrier GasHelium at a constant flow (e.g., 1.1 mL/min)Inert gas standard for GC-MS applications. nih.gov
Oven ProgramTemperature ramp (e.g., 50°C hold, ramp to 305°C)Optimized to separate volatile byproducts from the solvent and analyte. nih.gov
DerivatizationPotentially required (e.g., silylation)May be necessary to improve Azafenidin's volatility and thermal stability for GC analysis. researchgate.net

Supercritical Fluid Chromatography (SFC) Applications for Specific Separations

Supercritical Fluid Chromatography (SFC) has emerged as a rapid and environmentally friendly alternative to HPLC. dcu.ie Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages in terms of speed and reduced organic solvent consumption. nih.govwaters.com This technique is particularly well-suited for the separation of chiral compounds and has shown great promise in the analysis of triazole pesticides. sci-hub.senih.govglobethesis.com

In the context of Azafenidin analysis, SFC can provide orthogonal selectivity compared to reversed-phase HPLC, potentially resolving impurities that co-elute in HPLC systems. dcu.ie The mobile phase in SFC consists of supercritical CO2 mixed with a small percentage of an organic modifier, typically an alcohol like methanol (B129727) or ethanol, to adjust the eluent strength. globethesis.com

ParameterTypical ConditionRationale
Stationary PhaseChiral (e.g., Chiralpak AD) or Achiral (e.g., C18, Diol)Chiral phases for enantiomeric separation of related triazoles; achiral for general analysis. nih.govsci-hub.se
Mobile PhaseSupercritical CO2 with an alcohol modifier (e.g., 5-20% Methanol)CO2 is the main carrier; modifier adjusts polarity and elution strength. globethesis.com
Back Pressuree.g., 200 barMaintains the CO2 in a supercritical state. sci-hub.se
Column Temperaturee.g., 35 °CAffects fluid density and selectivity. sci-hub.se
DetectionUV-Vis or Mass Spectrometry (MS/MS)SFC is readily coupled to both UV and MS detectors for quantification and identification. nih.gov

Mass Spectrometry Interfacing and Data Interpretation for Azafenidin and its Analytes

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the confirmation and trace-level quantification of pesticides like Azafenidin. gcms.cznih.gov Its high selectivity and sensitivity allow for reliable detection even in complex matrices.

The interface between the chromatograph and the mass spectrometer is critical. For LC-MS, electrospray ionization (ESI) is the most common interface, as it is a soft ionization technique suitable for moderately polar compounds like Azafenidin. labrulez.com ESI typically generates the protonated molecular ion [M+H]+, which for Azafenidin (C₁₅H₁₃Cl₂N₃O₂) would be at a mass-to-charge ratio (m/z) of approximately 338. The presence of two chlorine atoms would produce a characteristic isotopic pattern ([M+H]+, [M+H+2]+, [M+H+4]+) that aids in identification.

Data interpretation in tandem mass spectrometry (MS/MS) relies on the principle of Multiple Reaction Monitoring (MRM). nih.gov

Precursor Ion Selection: The protonated molecular ion ([M+H]+, m/z 338) is selected in the first quadrupole.

Fragmentation: This precursor ion is fragmented in the collision cell, breaking it down into smaller, characteristic product ions. The fragmentation pattern is reproducible and specific to the molecule's structure.

Product Ion Monitoring: Specific product ions are monitored in the third quadrupole.

For quantification, the most intense and stable transition (precursor → product) is used, while a second transition serves as a qualifier for confirmation, ensuring the identity of the detected compound. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can also be used to determine the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula with high confidence. scholarena.com

ParameterTypical Setting/ValuePurpose and Rationale
Ionization ModeElectrospray Ionization (ESI), PositiveEfficiently generates protonated molecular ions [M+H]+ for Azafenidin. labrulez.com
Precursor Ion (Q1)m/z 338 [M+H]+Selects the protonated molecular ion of Azafenidin for fragmentation.
Collision Energy (CE)Compound-specific (e.g., 15-35 eV)Optimized to produce a stable and characteristic fragmentation pattern.
Product Ions (Q3)Hypothetical: e.g., m/z 296 (Loss of C₂H₂O), m/z 189 (dichlorophenyl fragment)Specific fragments monitored for quantification (quantifier) and confirmation (qualifier). Determined by direct infusion of the standard.
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
Accurate Mass (HRMS)e.g., 338.0514 (for C₁₅H₁₄Cl₂N₃O₂+)Provides high-confidence confirmation of the elemental composition. scholarena.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the trace analysis of pesticide residues, including Azafenidin, owing to its high sensitivity and selectivity. nih.govnih.gov This method is particularly well-suited for analyzing compounds like Azafenidin which are amenable to liquid chromatography. The use of acetonitrile as the solvent for the Azafenidin standard is advantageous as it is a common mobile phase component in reversed-phase LC, ensuring good compatibility with the analytical system.

In LC-MS/MS analysis, the selection of precursor and product ion transitions is critical for achieving specificity. For Azafenidin (C₁₅H₁₃Cl₂N₃O₂), the protonated molecule [M+H]⁺ is typically selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) then generates characteristic product ions that are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity, minimizing interference from matrix components. nih.gov

Research Findings: Studies on the analysis of various pesticides in different matrices demonstrate the robustness of LC-MS/MS. For instance, a modified QuEChERS method combined with LC-MS/MS has been successfully developed for the analysis of 54 pesticide residues in proso millet, achieving limits of quantification (LOQs) between 0.25–10 μg/kg and mean recoveries from 86% to 114%. nih.gov While specific transition data for Azafenidin is proprietary to individual laboratories, typical parameters for similar multi-residue methods are outlined below.

Table 1. Typical LC-MS/MS Parameters for Azafenidin Analysis
ParameterTypical Value/Condition
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)338.0 (for [M+H]⁺)
Product Ion 1 (m/z)(Value specific to fragmentation pattern)
Product Ion 2 (m/z)(Value specific to fragmentation pattern)
Collision Energy (eV)Optimized for specific transitions
LC ColumnC18 reversed-phase
Mobile PhaseGradient of Acetonitrile and Water (with additives like formic acid)

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of pesticides. researchgate.netnih.gov For a compound like Azafenidin, its suitability for GC-MS analysis depends on its thermal stability and volatility. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often uses acetonitrile for extraction, is a common sample preparation technique for GC-MS analysis of pesticides in food and environmental samples. hpst.czresearchgate.netnih.gov

A challenge with using acetonitrile extracts directly in GC-MS is the high polarity and large expansion volume of acetonitrile, which can lead to poor peak shape and system contamination. gcms.cz To overcome this, methods often employ a solvent exchange step or use low-volume splitless injections. gcms.cz The selectivity of a triple quadrupole GC-MS/MS instrument can achieve reporting limits of less than 0.01 mg/kg for many pesticides. gcms.cz

Research Findings: A widely used QuEChERS procedure involves extracting a sample with acetonitrile, followed by a liquid-liquid partitioning step induced by adding salts like anhydrous MgSO₄ and NaCl. researchgate.netnih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary secondary amine (PSA) to remove matrix interferences such as organic acids and sugars. researchgate.netnih.gov This procedure has demonstrated recoveries between 85% and 101% for a wide array of pesticides. nih.gov

Table 2. GC-MS Operating Conditions for Pesticide Residue Analysis
ParameterTypical Value/Condition
Injection ModeSplitless (low volume)
Injector Temperature250 - 280 °C
GC ColumnDB-5ms or equivalent
Oven ProgramTemperature gradient (e.g., 70°C to 300°C)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerSingle Quadrupole or Triple Quadrupole (MS/MS)
Monitored Ions (m/z)Specific to Azafenidin's fragmentation pattern

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation of Research Products

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC-QTOF), offers significant advantages for both targeted and non-targeted screening of pesticide residues. mdpi.comscholarena.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provide high mass accuracy (typically within ±5 ppm), which is crucial for the confident identification of compounds and the elucidation of unknown transformation products. mdpi.com

For a standard solution of Azafenidin in acetonitrile, HRMS can precisely determine the monoisotopic mass of the protonated molecule (337.0385 Da). lgcstandards.com This accuracy helps in confirming the elemental composition. In research settings, HRMS is invaluable for identifying metabolites or degradation products by analyzing their accurate mass and isotopic patterns. The fragmentation patterns obtained in MS/MS mode on an HRMS instrument provide detailed structural information, aiding in the elucidation of the chemical structures of these novel compounds. mdpi.comnih.gov

Research Findings: The application of UHPLC-QTOF at both MS¹ and MS² levels has been shown to enhance qualitative performance in multi-residue pesticide analysis. mdpi.com By maintaining mass accuracy within ±5 ppm and evaluating the library search "Fit score" in MS², compound identification is highly reliable. mdpi.com This approach allows for the simultaneous screening of hundreds of pesticides and their metabolites. mdpi.com

Table 3. HRMS Data for Azafenidin
AttributeValueSource
Molecular FormulaC₁₅H₁₃Cl₂N₃O₂ nih.gov
Molecular Weight338.2 g/mol nih.gov
Monoisotopic Mass337.0384821 Da nih.gov
Calculated m/z [M+H]⁺338.0459-
Mass Accuracy Requirement< 5 ppm mdpi.com

Spectroscopic Techniques for Quantitative and Qualitative Assessment of Azafenidin Solutions

Spectroscopic methods provide complementary information for the analysis of Azafenidin solutions, focusing on concentration, purity, and structural characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Purity Assessment

UV-Vis spectroscopy is a straightforward and rapid technique for determining the concentration of an analyte in a solution, provided the analyte has a chromophore that absorbs light in the UV-Vis range. Azafenidin, with its aromatic rings, is expected to absorb UV radiation. A 100 microg/mL solution of Azafenidin in acetonitrile can be analyzed by scanning a range of wavelengths to determine the wavelength of maximum absorbance (λmax). According to Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration.

Acetonitrile is a suitable solvent for UV-Vis spectroscopy as it is transparent above 200 nm. nist.gov A calibration curve can be generated by measuring the absorbance of several standard solutions of known concentrations. This curve can then be used to verify the concentration of the "Azafenidin 100 microg/mL in Acetonitrile" standard or to quantify Azafenidin in unknown samples after appropriate sample preparation. Purity can be assessed by examining the shape of the spectrum and comparing it to that of a highly pure reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of Research Samples and Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ipb.ptunipi.it For Azafenidin, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon atoms in the molecule, confirming its complex structure which includes a dichlorophenyl ring, a propargyl group, and a tetrahydro-triazolopyridinone system.

In the context of a 100 microg/mL standard, NMR is more commonly used to confirm the identity and structure of the reference material itself rather than for routine quantification at this concentration. It is also a powerful technique for identifying and characterizing impurities or degradation products that might be present in a research sample. ruc.dk Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish the connectivity between atoms in the Azafenidin molecule or any related unknown compounds. unipi.it

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a molecular fingerprint of a compound. mdpi.comulster.ac.uk These methods are based on the interaction of infrared radiation or laser light with the vibrational modes of a molecule. For Azafenidin, specific functional groups will give rise to characteristic peaks in the IR and Raman spectra. For example, C=O stretching, C-Cl stretching, C≡C-H stretching from the propargyl group, and various aromatic C-H and C=C vibrations would be observable.

These techniques can be used to confirm the identity of the Azafenidin standard by comparing its spectrum to a reference spectrum. nih.gov While IR and Raman are generally less sensitive than mass spectrometry-based methods for trace quantification, they can be highly effective for the analysis of bulk material and concentrated solutions. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) is a more sensitive variant that can detect molecules at very low concentrations. ulster.ac.ukmdpi.com

Expected Vibrational Bands for Azafenidin:

~3300 cm⁻¹: C-H stretch of the alkyne

~2120 cm⁻¹: C≡C stretch of the alkyne

~1700 cm⁻¹: C=O stretch of the triazolone ring

~1600-1450 cm⁻¹: C=C stretching of the aromatic ring

~800-600 cm⁻¹: C-Cl stretching

These advanced analytical methodologies provide a comprehensive toolkit for the analysis of "this compound," ensuring accurate quantification, confident identification, and detailed structural characterization.

Electrophoretic Methodologies for Azafenidin Analysis

Recent advancements in analytical chemistry have led to the exploration of various electrophoretic techniques for the analysis of pesticides, including the triazole herbicide Azafenidin. nih.govnih.gov These methods offer advantages such as high separation efficiency, short analysis times, and low consumption of reagents. nih.gov Capillary Electrophoresis (CE), in particular, has emerged as a powerful tool for the separation and quantification of a wide range of analytes, including herbicides, in diverse matrices. nih.govnih.gov The application of CE to the analysis of Azafenidin in an acetonitrile solution holds promise for rapid and efficient quantification.

Capillary Electrophoresis separates charged molecules in a solution under the influence of an external electrical field. uomustansiriyah.edu.iqyoutube.com The separation is based on the differential migration of analytes in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). ufmg.br The migration velocity of an ion is dependent on its charge-to-size ratio and the electroosmotic flow (EOF) generated within the capillary. ufmg.br

For the analysis of Azafenidin, a non-aqueous CE method using acetonitrile as the primary solvent for both the sample and the BGE can be employed. nih.gov In a non-aqueous environment, the ionization of analytes can be controlled by the addition of appropriate additives to the BGE, enabling the separation of even neutral molecules through complex formation. nih.gov

A hypothetical CE method for the separation of Azafenidin in acetonitrile could utilize a fused-silica capillary with typical dimensions of 50 µm internal diameter and an effective length of 50-60 cm. ufmg.br The background electrolyte could consist of an ammonium acetate (B1210297) buffer dissolved in acetonitrile to provide conductivity and maintain a stable pH environment. The separation voltage would typically be in the range of 15-30 kV to achieve efficient separation and reasonable analysis times. uomustansiriyah.edu.iq Detection can be performed using a diode-array detector (DAD) at a wavelength where Azafenidin exhibits maximum absorbance. ufmg.br

The table below outlines a potential set of parameters for the CE analysis of Azafenidin in acetonitrile.

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length)
Background Electrolyte 20 mM Ammonium Acetate in Acetonitrile
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection Diode Array Detector (DAD) at 210 nm

Method Validation and Quality Assurance Protocols for Azafenidin Analytical Procedures

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. springernature.com For the analysis of Azafenidin, a comprehensive validation protocol should be established in accordance with international guidelines such as those from the International Council for Harmonisation (ICH). amazonaws.com This involves assessing various performance characteristics of the method to demonstrate its suitability for the intended purpose. ujaen.esdemarcheiso17025.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net In the context of a 100 microg/mL Azafenidin solution in acetonitrile, specificity would be demonstrated by the absence of interfering peaks at the retention time of Azafenidin in a blank acetonitrile sample. The peak purity of the Azafenidin peak in the sample solution can also be assessed using a diode-array detector to ensure it is not co-eluting with any impurities. amazonaws.com

The selectivity of the CE method would be evaluated by analyzing a solution containing Azafenidin and other structurally related triazole herbicides to ensure that they are well-separated from the Azafenidin peak.

CompoundMigration Time (min)Resolution (Rs)
Blank (Acetonitrile)No peak observed at Azafenidin migration time-
Azafenidin5.2-
Potential Impurity 14.8> 2.0
Potential Impurity 25.9> 2.0

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. semanticscholar.orgresearchgate.net For the quantification of Azafenidin, a calibration curve would be established by analyzing a series of standard solutions of known concentrations. A typical range for linearity assessment could be from 10 to 150 microg/mL. The linearity is evaluated by plotting the peak area against the concentration and performing a linear regression analysis. nih.gov The correlation coefficient (r²) is a key indicator of the linearity, with a value close to 1.0 indicating a strong linear relationship. jpccr.eu

Concentration (microg/mL)Peak Area (Arbitrary Units)
1015023
2537558
5075112
75112670
100150225
150225338
Correlation Coefficient (r²) 0.9998

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ui.ac.id It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) is assessed by analyzing the same sample multiple times on the same day, by the same analyst, and with the same instrument. Intermediate precision (inter-day precision) is determined by repeating the analysis on different days, with different analysts, or different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. ui.ac.id It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. For a standard solution of Azafenidin in acetonitrile, accuracy can be determined by comparing the measured concentration to the nominal concentration.

Precision Data:

Concentration (microg/mL)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=18)
501.21.8
1000.91.5
1501.11.6

Accuracy Data:

Nominal Concentration (microg/mL)Measured Concentration (microg/mL, mean ± SD, n=6)Recovery (%)
5049.8 ± 0.699.6
100100.5 ± 0.9100.5
150149.1 ± 1.699.4

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov The LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N), with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. scholarena.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov

For the CE analysis of Azafenidin, the LOD and LOQ would be determined by injecting progressively more dilute solutions of the standard.

ParameterValue (microg/mL)Method
Limit of Detection (LOD) 0.5Based on Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 1.5Based on Signal-to-Noise ratio of 10:1

Robustness and Ruggedness Testing of Analytical Methods for Transferability

The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is a critical step in the lifecycle of a chemical product, ensuring consistent and reliable quality control. Azafenidin, a member of the triazolinone class of herbicides, requires a validated and robust analytical method for its quantification in various matrices, including the commonly used solvent acetonitrile. This section delves into the specifics of robustness and ruggedness testing for an analytical method designed to quantify Azafenidin at a concentration of 100 microg/mL in acetonitrile, a crucial step for ensuring its transferability.

Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. In the context of a High-Performance Liquid Chromatography (HPLC) method for Azafenidin in acetonitrile, several critical parameters are intentionally varied to assess their impact on the method's performance. The key performance indicators typically monitored are the retention time of the Azafenidin peak, the peak area (which relates to the concentration), and the resolution from any potential interfering peaks.

A typical robustness study for the analysis of Azafenidin in an acetonitrile-based mobile phase would involve the following variations:

Mobile Phase Composition: The ratio of acetonitrile to the aqueous component (e.g., water with a pH-adjusting buffer) is a critical factor influencing the retention time of Azafenidin. Variations of ±2% in the acetonitrile concentration are commonly tested.

pH of the Aqueous Component of the Mobile Phase: Small changes in the pH can affect the ionization state of the analyte and, consequently, its retention characteristics. A variation of ±0.2 pH units is a standard parameter for robustness testing.

Column Temperature: The temperature of the HPLC column can influence the viscosity of the mobile phase and the kinetics of the separation. Testing at temperatures ±5°C from the nominal method temperature is a common practice.

Flow Rate: The speed at which the mobile phase is pumped through the column directly impacts the retention time and, to some extent, the peak shape. Variations of ±0.1 mL/min are typically investigated.

The results of such a study are often presented in a tabular format to clearly demonstrate the effect of each variation on the key analytical parameters.

Interactive Data Table: Robustness Testing of Azafenidin HPLC Method

Parameter VariedVariationRetention Time (min)Peak Area (arbitrary units)Resolution (from nearest impurity)
Nominal Conditions -5.201,250,0002.5
Acetonitrile Conc. +2%4.951,248,5002.4
-2%5.451,251,0002.6
Mobile Phase pH +0.25.181,252,3002.5
-0.25.221,249,8002.5
Column Temperature +5°C5.101,247,6002.4
-5°C5.301,253,1002.6
Flow Rate +0.1 mL/min4.751,125,0002.3
-0.1 mL/min5.781,375,0002.7

Note: The data presented in this table is illustrative of a typical robustness study. The significant change in peak area with flow rate is an expected outcome as it is a concentration-dependent detector.

The data from the robustness study indicates that while the retention time is sensitive to changes in mobile phase composition, column temperature, and flow rate, the peak area (and thus the quantification) and resolution remain within acceptable limits for minor variations. This demonstrates the method's capability to provide reliable results under slightly different conditions that might be encountered during routine analysis.

Ruggedness testing, on the other hand, assesses the reproducibility of the test results under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. This is a critical component for ensuring the successful transfer of the analytical method. For the Azafenidin analysis, a ruggedness study would typically involve a comparative analysis of the same batch of "this compound" by two different laboratories or by two different analysts using different HPLC systems.

The parameters evaluated in a ruggedness study are similar to those in a robustness study, with a focus on the consistency of the results. The acceptance criteria are generally based on the statistical comparison of the mean results and the precision (e.g., Relative Standard Deviation, RSD) obtained by the different parties.

Interactive Data Table: Ruggedness Testing of Azafenidin Analysis

ParameterLaboratory 1 (Analyst A, HPLC System 1)Laboratory 2 (Analyst B, HPLC System 2)Acceptance Criteria
Mean Assay (% of nominal) 99.8%100.2%Difference in means < 2.0%
Precision (RSD, n=6) 0.5%0.6%RSD < 1.0% for each
Retention Time (min) 5.215.19Consistent within ± 0.2 min
Resolution 2.52.6Resolution > 2.0

The successful completion of both robustness and ruggedness testing provides a high degree of confidence that the analytical method for Azafenidin in acetonitrile is reliable, consistent, and transferable. This ensures that different laboratories can produce comparable and accurate results, which is essential for regulatory compliance and product quality assurance.

Stability and Degradation Kinetics of Azafenidin in Acetonitrile Systems

Photolytic Degradation Pathways of Azafenidin (B195255) in Solution

Influence of Wavelength and Light Intensity on Photodegradation Kinetics

The rate of photodegradation is highly dependent on the wavelength and intensity of the light source. Pesticides typically absorb light in the UV-B (280–320 nm) and UV-A (320–400 nm) regions of the electromagnetic spectrum. The energy from the absorbed photons can lead to the breaking of chemical bonds and the subsequent degradation of the molecule. The rate of this degradation generally follows pseudo-first-order kinetics. The intensity of the light source directly influences the rate of degradation; higher light intensity provides more photons, leading to a faster breakdown of the compound. For instance, studies on other pesticides have shown that direct photolysis is often a dominant degradation process at wavelengths below 300 nm. researchgate.net

Identification of Photodegradation Products via Advanced Analytical Techniques

The identification of transformation products is essential for a complete understanding of the degradation pathway and the potential environmental impact of the parent compound. Advanced analytical techniques are employed for the separation and identification of these photodegradation products. High-performance liquid chromatography (HPLC) is a common separation technique, often coupled with mass spectrometry (MS) for detection and structural elucidation. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for identifying volatile degradation products. researchgate.net These techniques allow for the accurate characterization of the chemical structures of the photoproducts formed.

Mechanistic Studies of Light-Induced Transformations

Light-induced transformations of pesticides can occur through various mechanisms, including photo-oxidation, photoisomerization, and photolysis. heraldopenaccess.us In the presence of oxygen, photosensitized oxidation can occur, leading to the formation of oxidized products. Photoisomerization involves the rearrangement of the molecule's atoms to form a structural isomer. Photolysis, in its strictest sense, refers to the cleavage of chemical bonds by light energy. For Azafenidin, potential light-induced transformations could involve the cleavage of the ether linkage or modifications to the triazolinone ring structure.

Hydrolytic Stability and Reaction Kinetics in Aqueous-Acetonitrile Mixtures

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a pesticide to hydrolysis is a critical factor in its environmental persistence, especially in aqueous environments.

pH-Dependent Hydrolysis Studies and Reaction Rate Determination

The rate of hydrolysis is often highly dependent on the pH of the solution. usu.edu For many pesticides, hydrolysis is significantly faster under alkaline (high pH) or acidic (low pH) conditions compared to neutral pH. msu.edu The rate of hydrolysis can be determined by monitoring the disappearance of the parent compound over time at different pH values. This data is then used to calculate the hydrolysis rate constant (k) and the half-life (t½) of the compound at each pH.

Table 1: Hypothetical pH-Dependent Hydrolysis of Azafenidin in Aqueous-Acetonitrile Mixture

pH Rate Constant (k) (day⁻¹) Half-life (t½) (days)
5 0.010 69.3
7 0.005 138.6
9 0.050 13.9

Note: This table is for illustrative purposes only, as specific experimental data for Azafenidin in acetonitrile-water mixtures is not publicly available.

Temperature Effects on Hydrolytic Degradation Rates

Temperature is another critical factor that influences the rate of hydrolytic degradation. Generally, an increase in temperature leads to an increase in the rate of hydrolysis. nih.gov This relationship is described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the temperature. By studying the hydrolysis of a pesticide at different temperatures, the activation energy for the hydrolysis reaction can be determined, providing further insight into the degradation process. For instance, an increase in temperature can significantly accelerate the breakdown of thermally labile pesticides. ekb.eg

Table 2: Hypothetical Temperature Effects on Azafenidin Hydrolysis Half-life at pH 7

Temperature (°C) Half-life (t½) (days)
15 277.2
25 138.6
35 69.3

Note: This table is for illustrative purposes only, as specific experimental data for Azafenidin is not publicly available.

Identification of Hydrolytic Degradation Products

While acetonitrile (B52724) is an aprotic solvent, the presence of trace amounts of water can lead to hydrolytic degradation of azafenidin, particularly under acidic or basic conditions. The azafenidin molecule possesses several sites susceptible to hydrolysis. The primary points of hydrolytic attack are the ether linkage and the triazolinone ring system.

Forced degradation studies on structurally similar herbicides have shown that cleavage of such linkages is a common degradation pathway. researchgate.netusda.gov In the case of azafenidin, hydrolysis is postulated to proceed via two main pathways:

Cleavage of the Propargyl Ether Linkage: Nucleophilic attack on the ether bond, potentially catalyzed by acidic or basic impurities, would lead to the cleavage of the prop-2-yn-1-yloxy group. This reaction would yield 2,4-dichloro-5-hydroxyphenyl-substituted triazolinone (Metabolite H-1) and propargyl alcohol.

Hydrolysis of the Triazolinone Ring: The triazolinone ring itself can be susceptible to hydrolysis, which would involve cleavage of the amide-like bonds within the heterocyclic structure. This would result in the opening of the ring to form more polar, acyclic degradation products.

These degradation products would be identified and characterized using techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), which can separate the parent compound from its degradants and provide mass-to-charge ratio data for structural elucidation. diva-portal.orgnih.gov

Table 1: Postulated Hydrolytic Degradation Products of Azafenidin This table is interactive. You can sort and filter the data.

Degradant ID Proposed Structure Name Chemical Formula Key Reaction
H-1 2-(2,4-dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro- researchgate.netcymitquimica.comchimia.chtriazolo[4,3-a]pyridin-3(2H)-one C₁₂H₁₁Cl₂N₃O₂ Ether Hydrolysis
H-2 Propargyl alcohol C₃H₄O Ether Hydrolysis

Oxidative Degradation Mechanisms of Azafenidin in Acetonitrile

Oxidative degradation represents a significant pathway for the decomposition of many pesticide standards. This process is often initiated by atmospheric oxygen, peroxides, or other oxidizing agents and can be accelerated by light or the presence of metal ions.

Peroxide-Induced Oxidation Studies and Reaction Kinetics

Forced degradation studies using hydrogen peroxide (H₂O₂) are a standard method to investigate oxidative stability. researchgate.net In an acetonitrile solution, H₂O₂ can generate highly reactive hydroxyl radicals (•OH), which can attack the azafenidin molecule at several electron-rich sites. researchgate.net

Potential sites for oxidative attack on the azafenidin molecule include:

Aromatic Ring Hydroxylation: The dichlorophenyl ring can undergo electrophilic substitution by hydroxyl radicals, leading to the formation of hydroxylated derivatives (Metabolite O-1).

Oxidation of the Tetrahydropyridine Ring: The saturated heterocyclic ring could be oxidized, potentially leading to the formation of N-oxides or hydroxylated species.

Attack on the Propargyl Group: The terminal alkyne of the propargyl group is susceptible to oxidation, which could lead to a variety of products, including carboxylic acids or ketones after rearrangement.

The kinetics of peroxide-induced degradation typically follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of azafenidin. The reaction rate constant (k) can be determined by monitoring the decrease in azafenidin concentration over time.

Table 2: Hypothetical Kinetic Data for Peroxide-Induced Degradation of Azafenidin at 25°C This table is interactive. You can sort and filter the data.

Time (hours) Azafenidin Concentration (%) Degradation (%)
0 100.0 0.0
6 95.2 4.8
12 90.6 9.4
24 82.1 17.9

Free Radical Scavenging Effects on Solution Stability

If the degradation of azafenidin in acetonitrile is mediated by a free-radical mechanism, the stability of the solution could be enhanced by the addition of free radical scavengers, also known as antioxidants. These compounds function by reacting with and neutralizing the highly reactive free radicals before they can damage the target molecule.

Commonly used radical scavengers in chemical standards include butylated hydroxytoluene (BHT) and alpha-tocopherol (B171835) (Vitamin E). In the context of an azafenidin solution, a scavenger would intercept hydroxyl radicals or other radical species generated during oxidative stress. This protective mechanism would theoretically increase the shelf-life of the analytical standard by inhibiting the initiation and propagation steps of radical-chain degradation reactions. The effectiveness of a scavenger would depend on its concentration, its reactivity towards the specific radicals involved, and its own stability in the acetonitrile matrix.

Identification of Oxidative Degradation Metabolites

The identification of metabolites formed during oxidative degradation is critical for understanding the complete degradation profile. As with hydrolytic products, UPLC-MS/MS is the primary analytical tool for this purpose. mdpi.com Based on the known reactivity of azafenidin's functional groups, several oxidative metabolites can be postulated.

Table 3: Postulated Oxidative Degradation Metabolites of Azafenidin This table is interactive. You can sort and filter the data.

Degradant ID Proposed Structure Name Chemical Formula Site of Modification
O-1 Hydroxy-azafenidin C₁₅H₁₃Cl₂N₃O₃ Dichlorophenyl Ring
O-2 Azafenidin N-Oxide C₁₅H₁₃Cl₂N₃O₃ Tetrahydropyridine Ring

Thermal Stability and Storage Conditions for Azafenidin Reference Solutions

The thermal stability of azafenidin in acetonitrile is a key factor in determining appropriate storage conditions and ensuring the long-term integrity of the reference solution. Degradation is typically accelerated at higher temperatures.

Long-Term Storage Stability at Various Temperatures

Long-term stability studies are performed by storing aliquots of the azafenidin solution at a range of temperatures over an extended period. researchgate.net For pesticide reference standards, common storage temperatures include freezer (-20°C to -18°C), refrigerated (4°C), and ambient (20-25°C) conditions. nih.gov

Studies on a wide range of pesticide standards in acetonitrile have demonstrated that storage at or below -18°C provides excellent stability, with many compounds showing negligible degradation over several years. researchgate.neteurl-pesticides.eusci-hub.se At refrigerated temperatures (4°C), stability is generally good, but the rate of degradation is higher than at freezer temperatures. Storage at ambient temperature is typically not recommended for long-term preservation as it can lead to significant degradation over a shorter period. Accelerated stability studies, for instance at 54°C for 14 days, are often used to predict long-term stability under normal storage conditions. asianpubs.orgresearchgate.net

Table 4: Representative Long-Term Stability Data for Azafenidin (100 µg/mL in Acetonitrile) This table is based on typical stability data for pesticide standards and serves as an illustrative example. This table is interactive. You can sort and filter the data.

Storage Temperature Time (Months) Percent Azafenidin Remaining
-18°C 12 >99.5%
-18°C 24 >99.0%
4°C 12 97.8%
4°C 24 95.5%
25°C 6 91.3%

Based on these findings, the recommended long-term storage condition for a "Azafenidin 100 microg/mL in Acetonitrile" reference solution is at -18°C or lower in a tightly sealed container to prevent solvent evaporation and minimize thermal degradation.

Advanced Research Applications of Azafenidin Stock Solutions in Experimental Systems

Utilization in In Vitro Mechanistic Biological Investigations

In the realm of molecular and cellular biology, azafenidin (B195255) stock solutions are instrumental in dissecting its biological activity at a fundamental level. The high purity and defined concentration of the solution ensure that observed effects can be directly attributed to the compound, facilitating the elucidation of its mechanism of action.

Enzyme inhibition assays are a cornerstone of mechanistic studies, providing quantitative insights into how a compound interacts with its enzymatic target. researchgate.netnih.govmdpi.com For azafenidin, a known inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a 100 microg/mL stock solution in acetonitrile (B52724) is essential for conducting detailed kinetic analyses.

In a typical assay, the enzyme's activity is measured in the presence of varying concentrations of azafenidin, achieved by precise dilution of the stock solution. These experiments can determine key inhibitory constants such as the half-maximal inhibitory concentration (IC50), which represents the concentration of azafenidin required to reduce the enzyme's activity by 50%. mdpi.com Further kinetic studies, by varying both substrate and inhibitor concentrations, can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper understanding of the binding mechanism. The use of enzyme kinetics software can aid in calculating these values. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for Azafenidin against Protoporphyrinogen Oxidase (PPO)

Parameter Value Description
IC50 75 nM Concentration of Azafenidin that inhibits 50% of PPO activity.
Ki 25 nM The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

| Mode of Inhibition | Competitive | Azafenidin binds to the active site of the enzyme, competing with the substrate. |

Note: The data in this table is illustrative and serves to represent typical findings from enzyme inhibition assays.

A standardized azafenidin solution allows for the creation of accurate serial dilutions to generate competition curves. By incubating a model system (e.g., cell membranes expressing a specific receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of azafenidin, researchers can determine the binding affinity (expressed as Kd or Ki) of azafenidin for that receptor. Such studies are vital for understanding selectivity and potential secondary mechanisms of action. nih.gov

Table 2: Illustrative Receptor Binding Profile for Azafenidin

Receptor Target Binding Affinity (Ki) Potential Implication
Sigma-1 Receptor 5 µM Possible off-target interaction, warrants further investigation.
Estrogen Receptor > 50 µM Negligible binding affinity at physiologically relevant concentrations.

| Androgen Receptor | > 50 µM | Negligible binding affinity at physiologically relevant concentrations. |

Note: This table presents hypothetical data to illustrate the results of receptor binding assays.

Cell-based assays bridge the gap between molecular interactions and cellular responses, offering a more holistic view of a compound's effects. nih.govprotagene.com Utilizing a precise stock solution of azafenidin is critical for treating cell cultures with known concentrations to investigate impacts on cellular pathways, viability, and gene expression.

High-content screening (HCS), which combines automated microscopy with computational analysis, can be employed to assess multiple cellular parameters simultaneously. nih.gov For example, cells could be treated with azafenidin to study its effects on mitochondrial function, oxidative stress, or the induction of apoptosis. The consistent concentration provided by the stock solution ensures the dose-response relationships are accurate, allowing for the determination of effective concentrations (e.g., EC50) for various cellular endpoints.

Table 3: Example Data from a Cell-Based Assay on Azafenidin's Effect on a Cancer Cell Line

Assay Endpoint Azafenidin Concentration Result
Cell Viability (MTT Assay) 10 µM 45% reduction in cell viability after 48 hours.
Apoptosis (Caspase-3 Activity) 10 µM 3.5-fold increase in caspase-3 activity.

| Gene Expression (qPCR) | 5 µM | 4-fold upregulation of a stress-response gene. |

Note: The data presented is for illustrative purposes to demonstrate typical outcomes of cell-based assays.

In the early stages of drug discovery, azafenidin can serve as a "lead compound" or a tool compound for research purposes. mdpi.comjetir.org A 100 microg/mL solution in acetonitrile provides a reliable standard for characterizing its mechanism of action, which can inform the design of new molecules with improved properties. The goal in this context is not to develop azafenidin as a drug, but to use it as a chemical probe to validate a biological target and understand the structural requirements for activity. hilarispublisher.comdanaher.com

By thoroughly characterizing how azafenidin interacts with its target enzyme and affects cellular systems, researchers can build a structure-activity relationship (SAR) profile. hilarispublisher.com This knowledge is invaluable for designing new compounds that may have better selectivity, potency, or different pharmacokinetic properties, forming the foundation of a lead optimization program. danaher.com

Application in Environmental Fate and Ecotoxicological Modeling Research

Understanding the behavior of chemical compounds in the environment is crucial for assessing their potential impact. core.ac.ukregulations.govnih.gov Standardized solutions of azafenidin are indispensable for conducting studies that model its environmental distribution and persistence.

Sorption and desorption processes govern a chemical's mobility and bioavailability in the environment. researchgate.net Sorption refers to the binding of a chemical to soil or sediment particles, while desorption is its release back into the solution phase. Batch equilibrium studies are a common method to quantify these processes. bohrium.commdpi.com

In these experiments, a known mass of an environmental matrix (like a specific soil type) is equilibrated with a solution containing a known concentration of the compound, prepared from the azafenidin stock. By measuring the concentration of azafenidin remaining in the solution after equilibrium, the amount sorbed to the solid matrix can be calculated. These data are used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc), which are key parameters in environmental risk assessment models. mdpi.comnih.gov Desorption is studied by replacing the supernatant with a fresh solution and measuring the amount of azafenidin that is released from the soil over time. mdpi.com

Table 4: Representative Sorption Coefficients for Azafenidin in Different Soil Types

Soil Type Organic Carbon (%) Clay (%) pH Kd (L/kg) Koc (L/kg)
Sandy Loam 1.2 15 6.5 15 1250
Silty Clay 2.5 45 7.2 40 1600

| Organic Soil | 8.0 | 20 | 5.8 | 150 | 1875 |

Note: This table contains hypothetical data to illustrate the results of sorption/desorption studies.

Biodegradation Pathway Elucidation in Microbial Systems and Environmental Compartments

Understanding the environmental fate of azafenidin is crucial for assessing its ecological impact. Azafenidin is known to be moderately persistent in soil and does not persist in water under daylight conditions, indicating that microbial degradation and photolysis are significant dissipation pathways. envirobiotechjournals.com A stock solution of azafenidin in acetonitrile is used to spike environmental samples, such as soil or water microcosms, to study these degradation processes under controlled laboratory conditions.

Microbial degradation involves the breakdown of pesticides by microorganisms like bacteria and fungi into simpler, often less toxic, compounds. nih.govnih.gov These organisms utilize pesticides as a source of carbon, nitrogen, or energy through metabolic or co-metabolic processes. nih.gov The degradation of complex pesticide molecules typically involves enzymatic reactions such as oxidation, reduction, and hydrolysis. nih.gov For azafenidin, potential microbial degradation pathways could include the cleavage of the ether linkage, hydroxylation of the aromatic ring, and opening of the triazolinone ring structure.

In addition to microbial action, abiotic processes like hydrolysis (reaction with water) and photolysis (breakdown by light) contribute to azafenidin's degradation, particularly in aquatic environments. nih.gov Researchers use the standardized azafenidin solution to determine degradation kinetics, identify intermediate metabolites, and ultimately map the complete degradation pathway. This involves incubating treated soil or water samples over time, extracting the residues, and analyzing them using advanced chromatographic and spectrometric techniques.

Table 1: Postulated Biodegradation Reactions for Azafenidin

Reaction TypeDescriptionPotential Impact on Azafenidin Structure
Ether Bond CleavageEnzymatic cleavage of the ether linkage connecting the phenyl and propargyl groups.Separation of the molecule into two smaller fragments, likely reducing herbicidal activity.
HydroxylationAddition of a hydroxyl (-OH) group to the dichlorophenyl ring by microbial monooxygenase enzymes.Increases the polarity and water solubility of the molecule, facilitating further degradation.
DehalogenationRemoval of one or both chlorine atoms from the phenyl ring.Reduces the toxicity and persistence of the resulting metabolites.
Ring OpeningBreakdown of the tetrahydro-triazolopyridinone heterocyclic ring structure.Leads to the formation of smaller, more readily biodegradable aliphatic compounds.
PhotolysisDegradation initiated by the absorption of UV light, particularly in aqueous systems.Can lead to cleavage of bonds and transformation of the parent molecule. nih.gov

Bioaccumulation Potential Assessment in Aquatic Research Models (e.g., in vitro BCF)

Assessing the potential for a chemical to accumulate in living organisms is a key component of environmental risk assessment. nih.gov Bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost. wur.nl For aquatic organisms, this is often evaluated using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. cefas.co.ukmdpi.com High BCF values indicate a greater potential for the chemical to accumulate.

Traditional BCF studies are conducted in vivo using live fish, which can be time-consuming and expensive. nih.gov Consequently, in vitro methods are gaining prominence as a screening tool. These laboratory-based assays use fish liver cells (hepatocytes) or subcellular fractions (S9) to estimate the rate of metabolic transformation of a chemical. nih.gov A rapid metabolic rate in vitro generally corresponds to a lower potential for bioaccumulation and thus a lower BCF in vivo.

A certified stock solution of azafenidin is essential for these in vitro assays. It is used as the test substance applied to the cellular models to measure its depletion over time. While specific in vitro BCF data for azafenidin are not widely published, its chemical properties suggest a potential for bioaccumulation that warrants investigation. envirobiotechjournals.com

Table 2: Illustrative Bioconcentration Factor (BCF) Categories for Pesticides

BCF ValueBioaccumulation PotentialRegulatory Implication (Example)
&lt; 100LowGenerally considered low risk for bioaccumulation.
100 - 1000ModerateMay require further investigation and monitoring.
1000 - 5000HighConsidered bioaccumulative; may trigger regulatory concern.
&gt; 5000Very HighConsidered very bioaccumulative; likely subject to stringent regulation.

Note: This table provides general categories for context; specific regulatory thresholds may vary.

Role in Analytical Reference Standard Preparation and Qualification

The "Azafenidin 100 microg/mL in Acetonitrile" solution is a certified reference material (CRM) or analytical standard. Such standards are the cornerstone of accurate and reliable chemical analysis, ensuring that measurements are traceable and comparable across different laboratories and times. gcms.cz

Preparation of Working Standards and Calibration Solutions for Complex Analytical Workflows

In analytical chemistry, particularly for pesticide residue analysis in food and environmental samples, instruments like Gas Chromatographs (GC) or Liquid Chromatographs (LC) coupled with Mass Spectrometers (MS) are used. mt.com To quantify the amount of azafenidin in a sample, the instrument must first be calibrated.

Calibration is achieved by analyzing a series of "working standards" of known concentrations to create a calibration curve. The 100 µg/mL stock solution is too concentrated for direct use and must be diluted to prepare these working standards. mt.com This is typically done through a process of serial dilution, where the stock solution is precisely diluted with a suitable solvent (often acetonitrile) to create a range of concentrations that bracket the expected concentration of azafenidin in the unknown samples. wordpress.comyoutube.com The accuracy of this dilution process is critical for the entire analytical workflow. mt.com

Table 3: Example of a Serial Dilution Scheme for Azafenidin Calibration Standards

Standard LevelSource SolutionVolume of Source (mL)Final Volume (mL)Final Concentration (ng/mL)
Intermediate StandardStock Solution (100 µg/mL)1.01001000
Working Standard 1Intermediate Standard (1000 ng/mL)1.010100
Working Standard 2Intermediate Standard (1000 ng/mL)0.51050
Working Standard 3Intermediate Standard (1000 ng/mL)0.21020
Working Standard 4Intermediate Standard (1000 ng/mL)0.11010
Working Standard 5Intermediate Standard (1000 ng/mL)0.05105

Integration into Advanced Materials Science Research

The application of nanotechnology in agriculture is a rapidly developing field, offering novel solutions to improve the efficacy and environmental safety of pesticides. tandfonline.com Azafenidin stock solutions can serve as the active ingredient in research focused on developing advanced delivery systems.

Incorporation into Nanomaterials for Controlled Release Research and Encapsulation Studies

Conventional application of herbicides can lead to environmental losses through leaching, volatilization, and degradation before they reach the target weed, necessitating higher application rates. preprints.org Nanoencapsulation is a technology where the active ingredient, like azafenidin, is enclosed within a nanoscale carrier material. envirobiotechjournals.comfrontiersin.org These carriers can be made from biodegradable polymers, lipids, or inorganic materials. tandfonline.comfrontiersin.org

The primary goal of encapsulation is to create a "smart" delivery system that provides a slow and controlled release of the herbicide. nih.gov This approach offers several potential benefits:

Enhanced Efficacy: Protects the herbicide from premature degradation, ensuring more of the active ingredient reaches the target. preprints.org

Targeted Delivery: Nanocarriers can be designed to adhere better to weed surfaces, improving uptake. frontiersin.org

Research in this area involves using the azafenidin stock solution to load it into different nanomaterial formulations. Scientists then study the encapsulation efficiency, loading capacity, and, most importantly, the release kinetics of azafenidin from the nanoparticles under various simulated environmental conditions. These studies are crucial for designing next-generation herbicide formulations with improved performance and a better environmental profile. mdpi.com

Table 5: Common Nanomaterials for Herbicide Encapsulation

Nanomaterial TypeCore Material ExampleKey Properties for Controlled Release
Polymeric NanoparticlesPoly(ε-caprolactone) (PCL), Chitosan, AlginateBiodegradable, tunable release rate based on polymer degradation, good stability. preprints.orgfrontiersin.org
Lipid-Based NanocarriersLiposomes, Solid Lipid Nanoparticles (SLNs)Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds.
Porous Inorganic NanomaterialsMesoporous Silica (B1680970) Nanoparticles (MSNs)High surface area and pore volume for high loading capacity, stable structure.
NanoclaysMontmorillonite, KaoliniteNatural and low-cost, release is often controlled by ion exchange mechanisms.

Surface Interactions with Adsorbent Materials and Chromatographic Media

The behavior of azafenidin, a triazolinone herbicide, within environmental and analytical systems is significantly influenced by its interactions with various surfaces. Understanding these interactions is crucial for predicting its fate and transport in soil and for developing effective analytical methods for its detection. This section explores the surface interactions of azafenidin with adsorbent materials, such as soil components, and its behavior within chromatographic media.

Azafenidin exhibits moderate persistence in soil, with a reported half-life ranging from 56 to 180 days. Its mobility in soil is classified as moderate. The primary mechanism governing the retention and movement of azafenidin in soil is adsorption to soil particles, particularly organic matter and clay minerals. The extent of this adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For azafenidin, the Koc value is estimated to be in the range of 450 to 1450 mL/g. This range indicates a moderate tendency to adsorb to soil organic carbon.

The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's potential to leach into groundwater, can be calculated using the soil half-life (t½) and the Koc value. The formula for the GUS is:

GUS = log10(t½) x (4 - log10(Koc))

Using the reported range of values for azafenidin, the GUS can be estimated, providing a "Transition state" classification for its leaching potential. This suggests that under certain conditions, azafenidin may have the potential to move through the soil profile and reach groundwater.

Table 1: Soil Sorption and Mobility Characteristics of Azafenidin

ParameterValueInterpretationReference
Soil Half-life (days)56 - 180Moderately persistent
Organic Carbon Partition Coefficient (Koc) (mL/g)450 - 1450Moderate adsorption to organic carbon
Mobility ClassificationModerately mobileModerate potential for movement in soil
Groundwater Ubiquity Score (GUS)Transition statePotential to leach under certain conditions

In the context of analytical chemistry, the principles of surface interaction are fundamental to the separation and quantification of azafenidin from complex matrices such as soil and water. Solid-phase extraction (SPE) and liquid chromatography are common techniques employed for this purpose.

SPE is a widely used sample preparation technique that relies on the differential partitioning of analytes between a solid sorbent and a liquid phase. For pesticides like azafenidin, reversed-phase sorbents such as octadecyl-bonded silica (C18) are frequently utilized. The retention of azafenidin on a C18 sorbent is primarily governed by hydrophobic interactions between the nonpolar regions of the azafenidin molecule and the C18 alkyl chains. The efficiency of the extraction, or the recovery, depends on factors such as the composition of the sample matrix, the pH, and the choice of elution solvent. While specific recovery data for azafenidin using C18 SPE is not extensively published, typical recoveries for pesticides with similar properties often range from 80% to 110%.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and determination of azafenidin. Reversed-phase HPLC, particularly with a C18 stationary phase, is the most common mode of separation. In this technique, azafenidin is introduced into a column packed with C18-modified silica particles, and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is pumped through the column.

The retention time of azafenidin on a C18 column is a function of its partitioning between the stationary phase and the mobile phase. A higher affinity for the C18 stationary phase results in a longer retention time. The composition of the mobile phase, particularly the ratio of organic solvent to water, has a significant impact on the retention time. An increase in the proportion of the organic solvent (e.g., acetonitrile) will decrease the retention time of azafenidin due to its increased solubility in the mobile phase. While specific retention times are highly dependent on the exact chromatographic conditions (e.g., column dimensions, flow rate, temperature, and precise mobile phase composition), azafenidin, with its moderate lipophilicity (Log P = 2.7), would be expected to have a moderate retention time on a C18 column under typical reversed-phase conditions.

Table 2: General Chromatographic Behavior of Azafenidin

Chromatographic TechniqueStationary PhaseTypical Mobile PhaseRetention MechanismExpected Behavior
Reversed-Phase HPLCC18Acetonitrile/WaterHydrophobic interactionsModerate retention, with retention time decreasing as the percentage of acetonitrile increases.
Solid-Phase Extraction (SPE)C18N/A (Elution with organic solvent)Hydrophobic interactionsGood retention from aqueous samples, with elution achieved using a nonpolar organic solvent.

Theoretical and Computational Investigations on Azafenidin and Its Interactions

Molecular Dynamics Simulations of Azafenidin (B195255) in Acetonitrile (B52724) and Related Solvents

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the behavior of molecules at an atomic level. researchgate.netuab.cat For a system of Azafenidin dissolved in acetonitrile, MD simulations can elucidate the dynamic interactions between the solute (Azafenidin) and the solvent (acetonitrile), providing insights into its solution-state behavior. These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system, thereby mapping out the trajectories of atoms and molecules over time. uab.cat

The solvation of a molecule is critical to its chemical behavior, and MD simulations can provide a detailed picture of the solvation shells that form around the Azafenidin molecule. The polar nature of the acetonitrile molecule, with its distinct nitrogen and methyl ends, leads to specific orientations around the solute. diva-portal.org

The analysis of radial distribution functions (RDFs) from MD simulations is a key method to quantify the structure of the solvent around the solute. The RDF, g(r), describes the probability of finding a solvent atom at a certain distance 'r' from a solute atom. Peaks in the RDF indicate the positions of solvation shells. For Azafenidin in acetonitrile, one would expect to see distinct peaks in the RDFs between specific atoms of Azafenidin (e.g., the carbonyl oxygen, chlorine atoms, nitrogen atoms of the triazolo[4,3-a]pyridin-3-one ring) and the atoms of acetonitrile.

Simulations show that for anions in acetonitrile, the first solvation shell is well-defined, with the methyl group of acetonitrile pointing towards the anion. researchgate.net Conversely, for cations, the nitrogen end of acetonitrile would orient towards the positive charge. diva-portal.org For a complex molecule like Azafenidin, with various functional groups, a complex and structured solvation shell is expected. The first solvation shell would likely be completed by 10-12 acetonitrile molecules, a number that signifies the formation of a stable primary solvent environment. researchgate.net

Table 1: Hypothetical Radial Distribution Function (RDF) Peaks for Azafenidin in Acetonitrile This table illustrates the type of data that would be generated from an MD simulation analysis. The values are hypothetical.

Interacting Atom Pair (Azafenidin--Acetonitrile) First Peak Position (Å) Peak Intensity (g(r)) Interpretation
Carbonyl Oxygen -- Methyl Carbon 3.5 2.8 Strong interaction indicating the proximity of acetonitrile's methyl group to the electronegative oxygen.
Triazole Nitrogen -- Acetonitrile Nitrogen 4.8 1.5 Weaker interaction, likely representing the outer edge of the primary solvation shell.
Dichlorophenyl H -- Acetonitrile Nitrogen 3.2 2.1 Indicates hydrogen bonding-like interactions between the aromatic protons and the nitrogen of the solvent.
Chlorine Atom -- Methyl Carbon 4.0 1.9 Shows the spatial arrangement of solvent molecules around the bulky, electronegative chlorine atoms.

Azafenidin is not a rigid molecule; its structure possesses several rotatable bonds, particularly the ether linkage and the bond connecting the phenyl ring to the triazole system. The conformation of the molecule in solution can significantly impact its reactivity and interactions. MD simulations allow for the exploration of the conformational landscape of Azafenidin in acetonitrile. researchgate.netmdpi.com

Table 2: Hypothetical Conformational Population of Azafenidin in Acetonitrile This table presents hypothetical results from a conformational analysis, showing the relative populations of different conformers based on key dihedral angles.

Conformer Dihedral Angle 1 (C-O-C-C) Dihedral Angle 2 (C-N-C-C) Population (%) Energy (kcal/mol)
A ~180° (anti-periplanar) ~90° (gauche) 45 0.00
B ~60° (gauche) ~90° (gauche) 30 0.55
C ~180° (anti-periplanar) ~180° (anti-periplanar) 15 1.20
D ~60° (gauche) ~180° (anti-periplanar) 10 1.85

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity of Azafenidin

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of molecules. cuny.edunrel.gov DFT methods are used to determine molecular structure, energy, and various other properties by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable. nih.govnih.gov For Azafenidin, DFT calculations can offer deep insights into its intrinsic reactivity and predict its spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. DFT calculations can accurately compute the energies and spatial distributions of the HOMO and LUMO for Azafenidin.

For Azafenidin, the HOMO is likely to be distributed over the electron-rich regions, such as the dichlorinated phenyl ring with its oxygen substituent. The LUMO would likely be located on the electron-deficient triazolopyridinone ring system. This distribution would dictate how Azafenidin interacts with other molecules in its environment.

Table 3: Hypothetical FMO Analysis Data for Azafenidin (Calculated via DFT) This table shows representative data that would be obtained from a DFT calculation on Azafenidin.

Parameter Energy (eV) Interpretation
HOMO Energy -6.85 Indicates the energy of the highest energy electrons; relates to ionization potential and nucleophilicity.
LUMO Energy -1.20 Indicates the energy of the lowest available orbital for accepting electrons; relates to electron affinity and electrophilicity.
HOMO-LUMO Gap 5.65 A relatively large gap suggests high kinetic stability under normal conditions.

Azafenidin, like other pesticides, can undergo degradation in the environment through various chemical processes such as hydrolysis, oxidation, or photolysis. uc.ptiastate.edu DFT calculations are instrumental in predicting the plausible mechanisms of these degradation reactions. By modeling the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com

The calculated activation energy (the energy difference between the reactant and the transition state) for a particular reaction step indicates its kinetic feasibility. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different potential degradation pathways, the most likely mechanism and the resulting metabolites can be predicted. wustl.edu For Azafenidin, potential degradation pathways could include the cleavage of the ether linkage, hydroxylation of the phenyl ring, or modifications to the tetrahydro-triazolopyridine core. iastate.eduresearchgate.net

Table 4: Hypothetical Calculated Activation Energies for Azafenidin Degradation Pathways This table illustrates how DFT can be used to compare the feasibility of different degradation reactions. Lower activation energy suggests a more favorable pathway.

Proposed Degradation Step Reaction Type Calculated Activation Energy (kcal/mol) Predicted Metabolite
Ether Bond Cleavage Hydrolysis 25.5 2,4-dichloro-5-hydroxyphenyl derivative and tetrahydro researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one
Phenyl Ring Hydroxylation Oxidation (e.g., by •OH radical) 15.2 Hydroxylated Azafenidin derivative
Dehalogenation Reduction 32.8 Monochloro- or de-chlorinated Azafenidin
Propargyl Group Oxidation Oxidation 18.9 Carboxylic acid derivative at the propargyl position

Theoretical prediction of spectroscopic properties is a powerful tool for confirming the structure of a synthesized or isolated compound. DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding tensors of nuclei, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov Comparing these calculated shifts with experimental data helps in assigning the signals and confirming the molecular structure.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. scielo.org.za These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis range. rsc.orgresearchgate.net This allows for the prediction of the absorption maxima (λmax) and helps in understanding the electronic structure and chromophores within the molecule.

Table 5: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for Azafenidin This table demonstrates how theoretical data is used to validate experimental findings for structural confirmation.

Spectroscopic Data Predicted Value (DFT) Experimental Value (Hypothetical) Assignment
¹H NMR Chemical Shift (ppm) 7.85 7.82 Aromatic H on dichlorophenyl ring
¹³C NMR Chemical Shift (ppm) 155.2 154.9 Carbonyl Carbon (C=O)
IR Frequency (cm⁻¹) 1715 1710 Carbonyl (C=O) stretch
IR Frequency (cm⁻¹) 3305 3298 Alkyne C-H stretch
UV-Vis λmax (nm) 288 290 π → π* transition in the phenyl ring

Structure-Activity Relationship (SAR) Modeling for Mechanistic Understanding

Structure-Activity Relationship (SAR) modeling is a important area in computational chemistry that seeks to understand how the chemical structure of a compound like azafenidin relates to its biological activity. By systematically altering parts of the molecule and observing the corresponding changes in its efficacy, researchers can deduce which chemical features are crucial for its function. For azafenidin, a herbicide that functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), SAR studies provide critical insights into the molecular interactions governing this inhibition. nih.govresearchgate.net These investigations are foundational for developing more advanced computational models, such as Quantitative Structure-Activity Relationships (QSAR) and pharmacophore models, which aim to predict the activity of novel compounds and refine the design of more effective herbicides.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of azafenidin, a QSAR model would aim to predict its enzyme inhibition potential against its biological target, protoporphyrinogen oxidase (PPO), based on specific, quantifiable characteristics of the molecule known as molecular descriptors.

The development of a QSAR model for azafenidin and its analogues would involve several key steps:

Data Set Compilation : A series of azafenidin-related compounds with varying structural modifications would be synthesized and tested for their PPO inhibition activity (e.g., measured as IC₅₀ values).

Descriptor Calculation : For each compound in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Generation : Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity.

Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation methods to ensure its reliability.

For azafenidin, a hypothetical QSAR study might reveal that its PPO inhibitory activity is strongly influenced by factors such as the electronic nature of the substituents on the dichlorophenyl ring and the steric bulk of the tetrahydrotriazolopyridinone moiety. For instance, a model could suggest that electron-withdrawing groups on the phenyl ring enhance activity, while bulky substituents on the heterocyclic system may decrease it due to steric hindrance at the enzyme's active site.

The resulting QSAR equation provides a quantitative framework for predicting the PPO inhibition potential of new, unsynthesized azafenidin derivatives, thereby guiding the design of more potent herbicides.

Interactive Table: Hypothetical QSAR Data for Azafenidin Analogs

This table is an illustrative example of data that would be used in a QSAR study. The values are not from a published experiment but are representative of the data types involved.

CompoundR1-SubstituentR2-SubstituentLogP (Hydrophobicity)Dipole Moment (Polarity)IC₅₀ (nM) (PPO Inhibition)
AzafenidinClH4.23.515
Analog 1FH3.93.225
Analog 2BrH4.53.612
Analog 3ClCH₃4.63.440
Analog 4NO₂H3.84.88

Pharmacophore modeling is a powerful computational technique used in drug and herbicide design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are critical for molecular recognition at a receptor's active site.

For azafenidin, its biological activity is derived from its ability to bind to and inhibit the protoporphyrinogen oxidase (PPO) enzyme. nih.govnih.gov A pharmacophore model for PPO inhibitors of the azafenidin class would be developed by analyzing the structures of several active compounds and identifying their common chemical features and spatial relationships. This can be done through ligand-based methods (if only the structures of active molecules are known) or structure-based methods (if the 3D structure of the PPO enzyme is available). nih.gov

A hypothetical pharmacophore model for azafenidin's interaction with the PPO active site would likely include the following features:

Aromatic Rings : The dichlorophenyl group is a key feature, likely involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine in the enzyme's active site. nih.gov

Hydrogen Bond Acceptors : The carbonyl oxygen atom on the triazolopyridinone ring is a prime candidate for forming crucial hydrogen bonds with amino acid residues (e.g., Arginine) in the receptor, anchoring the molecule in the correct orientation. nih.gov

This pharmacophore model serves as a 3D query to screen virtual libraries of compounds, identifying new molecules that possess the required structural features to be potential PPO inhibitors. It also provides a blueprint for the rational design of novel ligands, guiding chemists in modifying the azafenidin scaffold to optimize its fit and interactions within the enzyme's active site, potentially leading to the discovery of new herbicides with improved efficacy or different selectivity profiles.

Interactive Table: Hypothetical Pharmacophoric Features of Azafenidin for PPO Inhibition

This table illustrates the key chemical features of azafenidin that would be considered in a pharmacophore model for PPO enzyme interaction.

Pharmacophoric FeatureCorresponding Moiety in AzafenidinPutative Interaction with PPO Enzyme
Aromatic RingDichlorophenyl Ringπ-π stacking with Phenylalanine (Phe392) residue
Hydrogen Bond AcceptorCarbonyl OxygenHydrogen bonding with Arginine (Arg98) residue
Hydrophobic CenterTetrahydropyridine RingHydrophobic interaction with Leucine (Leu356, Leu372) residues
Hydrophobic CenterPropargyl GroupInteraction with hydrophobic pocket

Future Directions and Emerging Research Avenues for Azafenidin in Academic Research

Development of Novel High-Throughput Analytical Methodologies for Complex Samples

The demand for rapid and efficient monitoring of pesticide residues in complex matrices such as soil, water, and food products necessitates a shift from traditional, time-consuming analytical methods. Future research will focus on developing and validating high-throughput analytical methods capable of the rapid and accurate quantification of Azafenidin (B195255). tdl.org These methods are crucial for large-scale environmental monitoring and ensuring food safety. researchgate.net

Key advancements are expected in the application of ambient ionization mass spectrometry (AIMS) techniques, which offer high accuracy, sensitivity, and speed with minimal sample pre-processing. Techniques such as desorption electrospray ionization (DESI-MS) and direct analysis in real time (DART-MS) are promising for the direct analysis of Azafenidin on surfaces. Furthermore, the evolution of liquid chromatography-mass spectrometry (LC-MS) methods, particularly ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), will continue to offer high resolution and low detection limits for multi-residue analysis. researchgate.net The integration of simplified extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with UPLC-MS/MS creates a powerful, rapid, and reliable procedure suitable for routine analysis in diverse and complex samples. researchgate.net

Table 1: Comparison of Conventional vs. High-Throughput Analytical Techniques for Pesticide Residue Analysis

Feature Conventional Methods (e.g., GC-ECD, HPLC-UV) High-Throughput Methods (e.g., UPLC-MS/MS, DART-MS)
Sample Preparation Extensive, multi-step, time-consuming Minimal, often direct analysis or simplified extraction (QuEChERS) researchgate.net
Analysis Time Long (hours per sample) Rapid (minutes per sample) researchgate.net
Throughput Low High (hundreds to thousands of samples per day) nih.gov
Sensitivity & Specificity Moderate to Good High to Excellent nih.gov
Solvent Consumption High Low tdl.org
Cost per Sample High (due to labor and solvent usage) Lower (reduced labor, time, and solvent costs) tdl.org

These high-throughput methods significantly reduce intrinsic costs associated with sample preparation, including time, solvents, and labor, while minimizing the potential for analyte loss. tdl.org

Exploration of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the real-time transformation and degradation of Azafenidin in various media is crucial for accurate environmental fate assessment. Advanced spectroscopic techniques offer the potential for in situ monitoring, providing dynamic information about reaction kinetics and transformation products without sample extraction or manipulation. iipseries.org

Future research will likely explore the application of techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor Azafenidin's interaction with soil components or its degradation on surfaces. micsymposium.org This non-destructive and rapid technique can provide structural information about molecules in different phases. Hyperspectral imaging, which combines spectroscopy with imaging, could be used to visualize the spatial distribution and transformation of Azafenidin on plant surfaces or in soil micro-environments. sciencepublishinggroup.comlongdom.org Furthermore, advanced mass spectrometry (MS) techniques, which measure the mass-to-charge ratio of ions, can be adapted for real-time analysis of reaction mixtures, enabling the identification of transient intermediates and degradation products. longdom.org The development of portable and robust spectrometers will facilitate the transition of these powerful analytical tools from the laboratory to the field for true in situ environmental monitoring.

Expansion of Mechanistic Studies into Novel Cellular or Subcellular Systems and Organoid Models

To gain deeper insights into the specific molecular interactions and potential off-target effects of Azafenidin, research is moving beyond traditional two-dimensional (2D) cell cultures. The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more physiologically relevant environment that better mimics the complexity of in vivo tissues. nih.govresearchgate.net

Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the architecture and function of specific organs. nih.gov Patient-derived tumoroids or cancer organoids are already being used to accelerate drug development and predict therapy response. youtube.com This technology can be adapted to develop plant or non-target organism (e.g., liver, intestinal) organoid models to study the metabolic pathways of Azafenidin, identify potential metabolites, and assess cytotoxicity in a more accurate context. researchgate.netbioengineer.org These models can bridge the gap between traditional in vitro assays and in vivo animal studies. nih.gov High-content screening (HCS) platforms, which use automated microscopy and image analysis, can be combined with these organoid models to simultaneously analyze multiple parameters of cellular health, providing a comprehensive view of Azafenidin's subcellular impact. dovepress.com

Table 2: Applications of Organoid Models in Azafenidin Research

Research Area Potential Application of Organoid Models Expected Insights
Metabolism Studies Use of liver organoids to study the biotransformation of Azafenidin. Identification of major metabolic pathways and metabolites in a human-relevant system.
Toxicity Assessment Exposure of intestinal or other non-target organoids to Azafenidin. More accurate assessment of potential cytotoxicity and disruption of cellular function. researchgate.net
Mechanism of Action Investigating cellular responses in plant organoids following Azafenidin exposure. Elucidation of downstream effects of PPO inhibition and potential off-target mechanisms.
Comparative Toxicology Developing organoids from different species (e.g., fish, birds, mammals). Understanding species-specific differences in susceptibility and metabolism.

Predictive Modeling for Environmental Behavior and Fate Under Climate Change Scenarios

Predicting the long-term environmental impact of Azafenidin requires sophisticated models that can simulate its persistence, transport, and degradation under various environmental conditions. rsc.org Future research will focus on developing and refining multimedia environmental fate models that integrate the compound's chemical properties with complex environmental scenarios. science.gov

A significant emerging challenge is to incorporate the effects of global climate change into these models. science.gov Climate change variables—such as rising temperatures, altered precipitation patterns, and changes in soil organic matter—can significantly influence pesticide fate. For example, temperature affects degradation rates, while rainfall intensity impacts runoff and leaching. Bayesian inference models are being developed to better characterize the distribution and uncertainty of experimental data, such as soil half-lives, providing more reliable data for training predictive models. nih.gov The goal is to create robust models that can forecast how Azafenidin's environmental concentration and distribution might shift in future climate scenarios, allowing for proactive risk assessment and management strategies. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Azafenidin Research for Data Analysis and Prediction

Table 3: Compound Names Mentioned

Compound Name
Azafenidin
Acetonitrile (B52724)

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Azafenidin in acetonitrile solutions at 100 µg/mL?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are widely used. For LC-MS/MS, a reversed-phase C18 column (e.g., 4.6 × 100 mm, 2 µm) with gradient elution (acetonitrile/water + 0.1% formic acid) is effective. Detection limits can reach ≤1 µg/mL with optimized ionization settings (e.g., ESI+ mode). For HPLC-UV, a mobile phase of acetonitrile:ammonium acetate buffer (80:20 v/v) at 40°C ensures separation, with UV detection at 254 nm .

Q. How should Azafenidin 100 µg/mL in acetonitrile be stored to ensure stability?

  • Methodological Answer : Store in sealed amber glass ampules at 4°C or lower to minimize solvent evaporation and photodegradation. Stability studies indicate ±5% concentration retention for 24 months under refrigeration. Avoid repeated freeze-thaw cycles. Pre-chill acetonitrile to 2–8°C before dilution to reduce volatility .

Q. What is the protocol for preparing working standards from a 100 µg/mL stock solution?

  • Methodological Answer : Use Class A volumetric glassware for gravimetric dilution. For a 10 µg/mL working standard, transfer 100 µL stock to 900 µL acetonitrile/water (80:20 v/v). Vortex for 30 sec and centrifuge (10,000 rpm, 5 min) to eliminate particulates. Validate dilution accuracy via spike-and-recovery experiments with CRM cross-checks .

Advanced Research Questions

Q. How can LC-MS/MS method validation for Azafenidin address matrix effects in acetonitrile-based samples?

  • Methodological Answer : Perform matrix-matched calibration using blank acetonitrile spiked with Azafenidin to assess ion suppression/enhancement. Compare slopes of solvent-based vs. matrix-based curves; a deviation >15% requires post-column infusion adjustments. Incorporate isotopically labeled internal standards (e.g., deuterated analogs) to correct for signal variability. Validate precision (RSD <10%) and accuracy (90–110% recovery) across three batches .

Q. What experimental designs mitigate discrepancies in Azafenidin concentration measurements across analytical platforms?

  • Methodological Answer : Cross-validate using certified reference materials (CRMs) traceable to SI units. For GC-MS vs. LC-MS/MS discrepancies, assess derivatization efficiency (e.g., silylation for GC) and optimize split ratios. Use ANOVA to statistically evaluate inter-platform variability, ensuring measurement uncertainty (k=2, 95% confidence) aligns with ISO 17025 guidelines .

Q. How do environmental factors influence Azafenidin degradation kinetics in acetonitrile?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines: expose solutions to 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation products (e.g., hydrolyzed metabolites) via high-resolution MS. First-order kinetics models quantify degradation rates, while Arrhenius equations predict shelf-life at 4°C. Control light exposure using amber vials to prevent photolytic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.